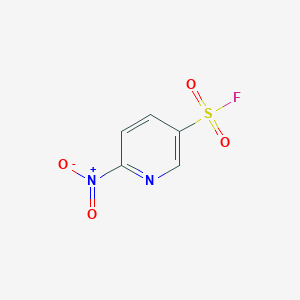

6-Nitropyridine-3-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3FN2O4S |

|---|---|

Molecular Weight |

206.15 g/mol |

IUPAC Name |

6-nitropyridine-3-sulfonyl fluoride |

InChI |

InChI=1S/C5H3FN2O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H |

InChI Key |

FAURVWBGSNUYJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 6 Nitropyridine 3 Sulfonyl Fluoride

Strategies Employing Sulfonyl Chloride Precursors

The conversion of sulfonyl chlorides to sulfonyl fluorides is a classical and widely used method due to the high reactivity of the sulfonyl chloride group.

Direct halogen exchange (Halex) is a fundamental method for synthesizing sulfonyl fluorides. This reaction involves treating the corresponding sulfonyl chloride, 6-nitropyridine-3-sulfonyl chloride, with a fluoride (B91410) salt. Potassium fluoride (KF) is a common and effective reagent for this transformation. The reaction is typically performed in a biphasic mixture of water and a solvent like acetone, which can accelerate the reaction while maintaining mild conditions. This approach is scalable and avoids the need for hazardous reagents or harsh catalysts, with reactions often completing within a few hours at ambient temperatures. The use of aqueous KF provides a simple and efficient route, yielding a broad range of sulfonyl fluorides in high yields.

Table 1: Halogen Exchange Reaction for Sulfonyl Fluoride Synthesis

| Starting Material | Fluorinating Agent | Solvent System | Typical Yield | Reference |

|---|---|---|---|---|

| Aryl Sulfonyl Chloride | Potassium Fluoride (KF) | Water/Acetone | 84–100% |

To circumvent the isolation of often unstable sulfonyl chloride intermediates, one-pot procedures have been developed. These methods typically start from more stable precursors, such as sulfonamides or thiols. For instance, a primary sulfonamide can be activated by a reagent like Pyry-BF4 in the presence of a chloride source (e.g., MgCl2) to form the sulfonyl chloride in situ. This is immediately followed by the addition of a fluoride source, such as potassium fluoride (KF), to yield the final sulfonyl fluoride in a single operation. This approach is valued for its operational simplicity and high chemoselectivity, making it suitable for complex molecules. Another route involves the oxidative chlorination of thiols with agents like aqueous sodium hypochlorite (B82951), which also generates the sulfonyl chloride intermediate that is then subjected to fluoride-chloride exchange.

Approaches from Sulfonic Acids and Their Salts

Direct conversion of sulfonic acids and their salts offers an alternative pathway that avoids the handling of sulfonyl chlorides altogether. These methods utilize deoxyfluorination reagents that both activate the sulfonic acid and provide the fluoride source.

Recent strategies have focused on one-pot, two-step protocols where the sulfonic acid is first converted to a sulfonyl chloride in situ using reagents like cyanuric chloride or trichloroacetonitrile, followed by halogen exchange. However, these methods can be limited by long reaction times and may not be suitable for electron-poor substrates.

More direct deoxyfluorination has been achieved using reagents such as thionyl fluoride (SOF₂) or stable solids like Xtalfluor-E®. The thionyl fluoride method is particularly effective for converting sulfonic acid sodium salts to sulfonyl fluorides in high yields and short reaction times. The use of Xtalfluor-E® allows for milder conditions and is applicable to both sulfonic acids and their salts. While this method has been demonstrated for pyridine-based substrates, it can result in lower yields for some derivatives.

Table 2: Deoxyfluorination of Sulfonic Acids and Salts

| Starting Material | Deoxyfluorinating Agent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Sulfonic Acid Sodium Salts | Thionyl Fluoride (SOF₂) | DMF, 130 °C, 1 hr | 90–99% | |

| Sulfonic Acids / Salts | Xtalfluor-E® | MeCN, 80 °C, 18 hr | 41–94% |

Conversion from Thiol and Disulfide Starting Materials

Thiols and disulfides are stable and readily available starting materials for sulfonyl fluoride synthesis. These methods typically involve an oxidative process to convert the sulfur atom to the S(VI) oxidation state, followed by fluorination.

One approach involves a one-pot process using a green oxidant like NaOCl·5H₂O in the presence of potassium fluoride as the fluorine source. Other methods have employed Selectfluor as both the oxidant and the fluorine source to convert disulfides directly into sulfonyl fluorides. While effective, these routes can sometimes require expensive reagents or specialized setups.

Oxidative Synthetic Routes, Including Electrochemical Methods

Electrochemical synthesis has emerged as a mild, environmentally friendly, and efficient method for preparing sulfonyl fluorides from thiols and disulfides. This technique avoids the need for chemical oxidants and catalysts by using anodic oxidation. The reaction is typically carried out using widely available thiols or disulfides in combination with potassium fluoride (KF) as an inexpensive and safe fluoride source.

The process shows a broad substrate scope, including aryl, heteroaryl, and alkyl thiols. By implementing this method in a continuous-flow reactor, reaction times can be dramatically reduced from hours to minutes, demonstrating the scalability and efficiency of the electrochemical approach.

Table 3: Electrochemical Synthesis of Sulfonyl Fluorides

| Starting Material | Fluoride Source | Key Features | Typical Yield | Reference |

|---|---|---|---|---|

| Thiols or Disulfides | Potassium Fluoride (KF) | Anodic oxidation, no chemical oxidant needed, mild conditions | 19–96% |

Transition-Metal-Catalyzed Protocols for Sulfonyl Fluoride Formation

Transition-metal catalysis, particularly with palladium, offers a powerful and versatile route to sulfonyl fluorides from aryl and heteroaryl halides. A prominent one-pot method involves the palladium-catalyzed sulfonylation of an aryl bromide (such as 5-bromo-2-nitropyridine) using a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). mdpi.com The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), to generate the final sulfonyl fluoride. mdpi.com

This methodology is distinguished by its mild reaction conditions and excellent functional group tolerance, allowing for its application to complex and functionalized substrates. mdpi.com It represents the first general method for the sulfonylation of aryl bromides and provides a practical alternative to other synthetic routes. mdpi.com

Table 4: Palladium-Catalyzed Synthesis of Sulfonyl Fluorides

| Starting Material | Catalyst | SO₂ Source | Fluorinating Agent | Key Features | Reference |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Bromide | PdCl₂(AmPhos)₂ | DABSO | NFSI | One-pot, mild conditions, broad scope | mdpi.com |

Palladium-Catalyzed Methodologies

Palladium catalysis has emerged as a robust and versatile tool for the construction of carbon-sulfur bonds, and its application in the synthesis of aryl and heteroaryl sulfonyl fluorides is well-documented. A prevalent strategy involves a one-pot reaction sequence starting from an appropriate halo-nitropyridine precursor.

A significant advancement in this area is the palladium-catalyzed sulfonylation of aryl or heteroaryl bromides, which can be conceptually applied to the synthesis of 6-Nitropyridine-3-sulfonyl fluoride from 3-bromo-6-nitropyridine. This process typically involves the use of 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) as a convenient and solid source of sulfur dioxide. The initial step is the palladium-catalyzed insertion of SO2 to form a sulfinate intermediate. This intermediate is then treated in situ with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride. nih.govrsc.org

The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction. Catalyst systems such as PdCl2(AmPhos)2 have proven effective in promoting the initial sulfonylation step. nih.gov The reaction conditions are generally mild, offering good functional group tolerance, which is particularly important when dealing with the electron-deficient and potentially reactive nitropyridine ring system.

| Catalyst System | SO2 Source | Fluorinating Agent | Starting Material | Key Features |

| PdCl2(AmPhos)2 | DABSO | NFSI | Aryl/Heteroaryl Bromides | One-pot procedure, mild conditions, good functional group tolerance. nih.gov |

| Pd(OAc)2/CataCXium A | DABSO | Selectfluor | Aryl Iodides | Effective for aryl iodides, offering an alternative to bromides. |

This table presents generalized conditions for palladium-catalyzed synthesis of aryl/heteroaryl sulfonyl fluorides, which are applicable to the synthesis of this compound.

Detailed research has demonstrated that this one-pot approach is not only efficient but also scalable, making it an attractive method for the preparation of sulfonyl fluorides for further applications. The reaction proceeds smoothly across a wide range of substrates, including various heteroaryl bromides, suggesting its applicability to the synthesis of this compound. nih.gov

Copper-Catalyzed Methodologies

Copper catalysis offers a cost-effective and often complementary alternative to palladium-based methods for the synthesis of sulfonyl fluorides. One of the notable copper-catalyzed approaches involves the fluorosulfonylation of arenediazonium salts. This method would entail the conversion of 3-amino-6-nitropyridine to the corresponding diazonium salt, followed by a copper-catalyzed reaction with a sulfur dioxide source and a fluoride source.

A general and practical copper-catalyzed fluorosulfonylation of a wide array of arenediazonium salts has been reported. acs.org This process utilizes the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) as the sulfonyl source and potassium bifluoride (KHF2) as an ideal fluorine source. The reaction proceeds smoothly without the need for additional oxidants. acs.org The electronic nature of the starting arenediazonium salt can influence the reaction mechanism and efficiency. acs.org

Another innovative copper-catalyzed method involves the synthesis of masked (hetero)aryl sulfinates, which can then be converted to sulfonyl fluorides. This two-step approach provides a versatile entry to the target compound. The initial copper-catalyzed reaction forms a stable sulfone intermediate, which can be unmasked under basic conditions to generate the sulfinate. Subsequent treatment with an electrophilic fluorinating agent like NFSI furnishes the sulfonyl fluoride. acs.orgbohrium.com

| Catalyst | SO2 Source | Fluorinating Agent | Starting Material | Key Features |

| Copper(I) salt | DABSO | KHF2 | Arenediazonium Salts | General and practical for a wide range of substrates. acs.org |

| Copper(I) salt | SMOPS* | NFSI | Aryl Iodides/Bromides | Synthesis of masked sulfinates, mild, base-free conditions for the first step. acs.orgbohrium.com |

*SMOPS: Sodium 1-methyl 3-sulfinopropanoate This table outlines generalized conditions for copper-catalyzed routes to aryl/heteroaryl sulfonyl fluorides, adaptable for this compound synthesis.

These copper-catalyzed methodologies provide valuable alternatives for the synthesis of this compound, with the choice of method depending on the availability of the starting material (amino- or halo-nitropyridine).

Nickel-Catalyzed Methodologies

Nickel catalysis has gained prominence in cross-coupling reactions due to its lower cost and unique reactivity compared to palladium. For the synthesis of heteroaryl sulfonyl fluorides, nickel-catalyzed methods often involve the use of organoboron reagents.

A notable strategy is the Ni(II)-catalyzed sulfination of heteroaryl boronic acids. This redox-neutral process employs a commercially available and air-stable nickel catalyst, such as NiBr2·(glyme), in combination with a suitable ligand like phenanthroline. acs.org The reaction with DABSO as the SO2 surrogate efficiently converts the boronic acid to the corresponding sulfinate salt. This intermediate can then be readily converted to the sulfonyl fluoride by treatment with an electrophilic fluorine source like NFSI. acs.org This approach is particularly advantageous for its tolerance of a wide range of functional groups, including those relevant to pharmaceutically active molecules. acs.org

An alternative nickel-catalyzed approach utilizes heteroaryl boroxines as the starting material. A redox-neutral Ni(II)-catalyzed addition of (hetero)aryl boroxines to N-sulfinyltritylamine (TrNSO) generates sulfinamide products. organic-chemistry.orgnih.gov These intermediates can be further elaborated through a one-pot procedure involving oxidative chlorination followed by treatment with a fluoride source to yield the desired sulfonyl fluorides. nih.gov

| Catalyst System | Reagents | Starting Material | Key Features |

| NiBr2·(glyme)/Phenanthroline | DABSO, NFSI | Heteroaryl Boronic Acids | Redox-neutral, high functional group tolerance, uses air-stable catalyst. acs.org |

| NiCl2·(glyme)/Bipyridine | TrNSO, TCCA, Fluoride source | Heteroaryl Boroxines | One-pot conversion from sulfinamide intermediate, versatile. organic-chemistry.orgnih.gov |

This table summarizes nickel-catalyzed methodologies for preparing heteroaryl sulfonyl fluorides, which can be applied to the synthesis of this compound from a boronic acid or boroxine precursor.

The development of these nickel-catalyzed methods expands the toolbox for accessing this compound, particularly when starting from organoboron derivatives of the nitropyridine core.

Mechanochemical Synthesis Approaches

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. This solvent-free approach can lead to shorter reaction times, higher yields, and reduced waste.

A sustainable mechanochemical procedure for the synthesis of sulfonyl fluorides has been developed, starting from stable sulfur(VI) 2-methylimidazoles as precursors. The transformation is carried out in a mixer mill under solvent-free conditions, using potassium bifluoride (KHF2) as the fluorine source in the presence of acetic acid. acs.org This method has been shown to produce sulfonyl fluorides in good to excellent yields with significantly shorter reaction times compared to solution-based methods. acs.org The purification process is also simplified, often requiring only a simple silica (B1680970) plug filtration. acs.org

| Reaction Type | Reagents | Key Features |

| Imidazole-to-Fluorine Exchange | Sulfur(VI) 2-methylimidazole, KHF2, Acetic Acid | Solvent-free, shorter reaction times, simplified purification. acs.org |

This table describes a mechanochemical approach for the synthesis of sulfonyl fluorides.

While this method requires the initial preparation of the sulfur(VI) imidazole precursor of 6-nitropyridine-3-sulfonic acid, it offers a green and efficient route for the final fluorination step.

Late-Stage Functionalization Strategies for Introducing the Sulfonyl Fluoride Moiety

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the direct introduction of functional groups into complex molecules at a late stage of the synthesis. This approach avoids the need for de novo synthesis of analogues and enables rapid exploration of structure-activity relationships.

One LSF strategy applicable to the introduction of a sulfonyl fluoride moiety involves the direct C-H functionalization of the pyridine (B92270) ring. While challenging on an electron-deficient nitropyridine, advances in C-H activation could potentially enable the direct installation of a sulfonyl fluoride or a precursor group at the 3-position of 6-nitropyridine.

A more common LSF approach involves the conversion of an existing functional group into a sulfonyl fluoride. For instance, a pre-existing amino group on the nitropyridine ring could be converted to a sulfonyl fluoride via a Sandmeyer-type reaction. This would involve diazotization of the amino group followed by reaction with sulfur dioxide and a fluoride source, often in the presence of a copper catalyst.

Furthermore, a tandem C-H fluorination followed by nucleophilic aromatic substitution (SNAr) represents a viable LSF strategy. acs.org For a suitable 6-nitropyridine derivative, selective C-H fluorination could install a fluoride at the 3-position, which would then be susceptible to SNAr with a sulfite salt. Subsequent oxidation and fluorination would yield the target sulfonyl fluoride.

The conversion of phenols to arylfluorosulfates using sulfur(VI) fluoride exchange (SuFEx) chemistry is another powerful LSF tool. acs.org If a 3-hydroxy-6-nitropyridine precursor is available, it could be directly converted to the corresponding fluorosulfate, a close analogue of the sulfonyl fluoride.

| LSF Strategy | Precursor Functional Group | Key Transformation |

| C-H Functionalization | C-H bond | Direct C-SO2F bond formation |

| Functional Group Interconversion | Amino group | Diazotization followed by fluorosulfonylation |

| Tandem C-H Fluorination/SNAr | C-H bond | C-H fluorination followed by displacement with a sulfur-based nucleophile. acs.org |

| SuFEx Chemistry | Phenol | Conversion to arylfluorosulfate. acs.org |

This table outlines potential late-stage functionalization strategies for introducing a sulfonyl fluoride or related moiety.

These LSF strategies offer promising avenues for the synthesis of this compound and its analogues, particularly in the context of medicinal chemistry where rapid diversification of lead compounds is crucial.

Chemical Reactivity and Mechanistic Investigations of 6 Nitropyridine 3 Sulfonyl Fluoride

Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry and its Role in Reactivity

Sulfur(VI)-Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, valued for its efficiency, selectivity, and modularity. bldpharm.com The SuFEx process relies on the unique characteristics of the sulfur(VI)-fluoride bond, which is remarkably stable yet can be activated for exchange reactions. nih.govchem-station.com This dual nature allows sulfonyl fluorides like 6-Nitropyridine-3-sulfonyl fluoride (B91410) to be stable in various conditions, including reductive biological environments, but reactive under specific, controlled circumstances. bldpharm.comenamine.net The S-F bond's high energy contributes to its stability against hydrolysis and reduction. enamine.net Activation is often achieved with proton or silicon reagents, which facilitate the nucleophilic attack on the sulfur atom. chem-station.com

Nucleophilic Addition with Oxygen-Based Nucleophiles

The reaction of sulfonyl fluorides with oxygen-based nucleophiles, such as alcohols and phenols, is a key transformation in SuFEx chemistry. The activation of the S-F bond, often facilitated by a base or a Lewis acid, allows for the formation of sulfonate esters. For instance, gaseous sulfuryl fluoride (SO2F2) reacts with alcohols to form fluorosulfates. chem-station.com While specific studies on 6-Nitropyridine-3-sulfonyl fluoride with oxygen nucleophiles are not extensively detailed in the provided results, the general reactivity of sulfonyl fluorides suggests its capability to undergo such reactions. The presence of the electron-withdrawing nitro group on the pyridine (B92270) ring is expected to enhance the electrophilicity of the sulfur center, potentially facilitating the reaction with oxygen nucleophiles.

Nucleophilic Addition with Nitrogen-Based Nucleophiles (e.g., Sulfonamide Formation)

The formation of sulfonamides through the reaction of sulfonyl fluorides with amines is a well-established and significant application of SuFEx chemistry. nih.govchemrxiv.org This reaction is of particular importance in medicinal chemistry, as the sulfonamide motif is present in numerous FDA-approved drugs. nih.gov The reaction of this compound with various amines would lead to the corresponding sulfonamides. The reactivity of the sulfonyl fluoride can be enhanced by using a combination of a Lewis acid, such as calcium triflimide (Ca(NTf2)2), and a base like DABCO, allowing the reaction to proceed under mild, room temperature conditions. nih.govchemrxiv.org This method has been shown to be applicable to a wide range of sulfonyl fluorides and amines, highlighting its potential for creating diverse libraries of sulfonamides for drug discovery. nih.gov The reaction proceeds via a proposed SuFEx mechanism involving the activation of the sulfonyl fluoride by the Ca/DABCO system to form a more reactive intermediate. nih.gov

Nucleophilic Addition with Carbon-Based Nucleophiles

While less common than reactions with oxygen and nitrogen nucleophiles, the reaction of sulfonyl fluorides with carbon-based nucleophiles represents an important area of SuFEx chemistry for the formation of C-S bonds. bldpharm.com One notable example is the vicarious nucleophilic substitution (VNS) of hydrogen in electrophilic nitroarenes, such as nitropyridines. nih.govacs.org In this reaction, a carbanion stabilized by a sulfonyl group attacks the electron-deficient aromatic ring, leading to C-H alkylation. nih.govacs.org The process involves the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of a sulfinic acid. nih.govacs.org For this compound, the presence of the nitro group makes the pyridine ring highly electrophilic and susceptible to attack by sulfonyl-stabilized carbanions. nih.govresearchgate.net The regioselectivity of this reaction is influenced by the position of the nitro group and steric factors. acs.orgacs.org

Radical Reactivity and Coupling Reactions Involving the Sulfonyl Fluoride Group

The sulfonyl fluoride group is generally stable under radical conditions, which allows for its participation in various coupling reactions where other parts of the molecule are modified. enamine.net However, the generation of a fluorosulfonyl radical (•SO2F) can be achieved under specific conditions, enabling radical-mediated transformations. For example, a transition-metal-free radical 1,2-difunctionalization of unactivated alkenes can be achieved via the addition of the FSO2• radical. researchgate.net

Hetaryl halides containing a sulfonyl fluoride group, such as brominated or iodinated versions of this compound, are versatile substrates for metal-catalyzed cross-coupling reactions like the Sonogashira coupling. enamine.netsoton.ac.uk The stability of the SO2F group under these conditions allows for the selective formation of C-C bonds without affecting the sulfonyl fluoride moiety, making it a valuable building block for creating complex molecules. enamine.net

Unconventional Reactivity Profiles and Novel Transformation Pathways

Beyond standard SuFEx reactions, sulfonyl fluorides can exhibit unconventional reactivity. The vicarious nucleophilic substitution (VNS) is a prime example of a novel transformation pathway for nitropyridines. nih.govacs.org This metal-free alkylation method provides a direct route to C-H functionalization. nih.gov The reaction of this compound with sulfonyl-stabilized carbanions would fall into this category, offering a unique approach to introducing alkyl groups onto the pyridine ring. nih.govresearchgate.net The mechanism involves the formation of an anionic σ-adduct, which then undergoes elimination to afford the alkylated product. acs.org The success of this transformation is dependent on the electrophilicity of the nitropyridine and the steric properties of the carbanion. acs.orgacs.org

Mechanistic Studies of Sulfonyl Fluoride Activation

The activation of the highly stable S-F bond is a critical step in the reactivity of sulfonyl fluorides. Mechanistic studies have revealed several strategies for this activation. Lewis acids, such as calcium triflimide (Ca(NTf2)2), have been shown to mediate the activation of sulfonyl fluorides for SuFEx reactions with amines. nih.govchemrxiv.org Computational and experimental studies suggest that the Lewis acid coordinates to the sulfonyl oxygen atoms, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack. researchgate.net

In the context of VNS reactions with nitropyridines, DFT calculations have been employed to study the reaction mechanism between 3-nitropyridine (B142982) and sulfonyl-stabilized carbanions. researchgate.net These studies indicate the formation of a Meisenheimer-type adduct and highlight the importance of planarization of the resulting benzyl (B1604629) anion for the subsequent elimination step. nih.govacs.org The steric hindrance can inhibit this planarization and, consequently, the elimination, leading to the isolation of the stable adduct. acs.orgacs.org

Furthermore, the activation of sulfonyl fluorides can be influenced by the reaction conditions. For example, the deprotonation of the nucleophile can control the reaction pathway between SNAr and SuFEx in substrates containing both an aromatic fluoride and a sulfonyl fluoride. bohrium.com

Base-Catalyzed Activation Mechanisms

The presence of the strongly electron-withdrawing nitro group on the pyridine ring makes this compound a prime candidate for base-catalyzed activation, particularly through mechanisms like Vicarious Nucleophilic Substitution (VNS). In the VNS reaction, a carbanion, stabilized by an electron-withdrawing group and bearing a leaving group, attacks the electron-deficient aromatic ring. This is followed by a base-induced β-elimination to afford the substituted product. nih.govacs.org

The general mechanism for the VNS of a nitropyridine is initiated by the nucleophilic addition of a carbanion to the pyridine ring, typically at a position activated by the nitro group, to form a Meisenheimer-type adduct. nih.govacs.org A base then facilitates the elimination of a leaving group from the carbanion and a proton from the ring, leading to rearomatization and the formation of the alkylated nitropyridine. nih.gov

While specific studies on the VNS of this compound are not prevalent in the reviewed literature, the reactivity of similar nitropyridines provides a strong basis for predicting its behavior. For instance, the reaction of 3-nitropyridine with various carbanions has been shown to proceed via the VNS mechanism. acs.org

Table 1: Examples of Vicarious Nucleophilic Substitution on Nitropyridines

| Nitropyridine Derivative | Nucleophile | Base | Product | Yield (%) | Reference |

| 3-Nitropyridine | Isopropyl phenyl sulfone carbanion | KHMDS | N-protonated Meisenheimer adduct | 43 | acs.org |

| 3-Nitropyridine | Methyl phenyl sulfone carbanion | KHMDS | 4-Methyl-3-nitropyridine | 79 | acs.org |

This table presents data for related nitropyridine compounds to illustrate the VNS mechanism.

Lewis Acid-Catalyzed Activation Mechanisms

Lewis acids can play a crucial role in activating sulfonyl fluorides and pyridine derivatives towards nucleophilic attack. The nitrogen atom of the pyridine ring can coordinate to a Lewis acid, which enhances the electrophilicity of the ring, making it more susceptible to nucleophilic aromatic substitution. rsc.orgrsc.org Furthermore, Lewis acids can activate the sulfonyl fluoride group itself, facilitating sulfur-fluoride exchange (SuFEx) reactions.

Recent studies have shown that metal Lewis acids, such as calcium(II) triflimide (Ca(NTf₂)₂), can effectively catalyze the reaction of sulfonyl fluorides with amines to form sulfonamides. nih.gov This activation is believed to proceed through the coordination of the Lewis acid to the sulfonyl fluoride, increasing the electrophilicity of the sulfur atom and making it more prone to nucleophilic attack. While direct experimental data for this compound is scarce, it is plausible that its sulfonyl fluoride moiety would undergo similar Lewis acid-catalyzed activation.

The general principle of Lewis acid catalysis in these systems involves the formation of a more reactive electrophile-Lewis acid complex, which then reacts with the nucleophile. The choice of Lewis acid and reaction conditions can significantly influence the outcome and efficiency of the transformation. mdpi.com

Transition Metal-Catalyzed Activation Mechanisms

Transition metal catalysis offers a powerful tool for the functionalization of heterocyclic compounds, including those bearing sulfonyl fluoride and nitro groups. rhhz.net While the sulfonyl fluoride group is generally stable under many transition metal-catalyzed conditions, it can participate in certain cross-coupling reactions. enamine.net More commonly, other parts of the molecule, such as a C-X (where X is a halide) or a C-H bond, can be activated by a transition metal catalyst.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully applied to nitroarenes, where the nitro group can act as a leaving group under specific conditions. rhhz.net This suggests a potential pathway for the functionalization of the pyridine ring in this compound. The mechanism typically involves the oxidative addition of the palladium(0) catalyst to the C-NO₂ bond, followed by transmetalation and reductive elimination. rhhz.net

Furthermore, transition metal catalysts, including those based on copper, have been employed for the fluorination of aryl compounds, although these reactions often involve different fluorine sources. nih.gov The development of transition metal-catalyzed reactions that directly engage the sulfonyl fluoride group is an active area of research. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions on Related Scaffolds

| Substrate | Catalyst | Coupling Partner/Reagent | Product Type | Reference |

| Nitroarenes | Pd(acac)₂/BrettPhos | Arylboronic acids | Biaryls | rhhz.net |

| Hetaryl bromides with SO₂F | Pd catalyst | Various | C-C coupled products | enamine.net |

| Arylpotassium trifluoroborates | Cu(OTf)₂/KF | - | Aryl fluorides | nih.gov |

This table showcases examples of transition metal-catalyzed reactions on compounds with similar functional groups to illustrate potential reactivity.

Reactivity of the Nitropyridine Moiety in this compound

The nitropyridine moiety in this compound is a key driver of its chemical behavior, undergoing transformations that target either the nitro group or the pyridine ring itself.

Reductive Transformations of the Nitro Group

The nitro group of this compound can be reduced to an amino group, a common and synthetically valuable transformation. This reduction can be achieved using various reagents and conditions, offering a pathway to 6-aminopyridine-3-sulfonyl fluoride, a potentially useful building block.

Common methods for the reduction of aromatic nitro groups that could be applicable include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.

Metal-Acid Systems: Employing metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH).

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

The choice of reducing agent is crucial to ensure chemoselectivity, especially given the presence of the sulfonyl fluoride group.

Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of both the nitro group and the sulfonyl fluoride group. wikipedia.org Nucleophiles will preferentially attack the positions ortho and para to the nitro group. In this specific molecule, the positions C2 and C4 are activated.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups. nih.gov

Given the presence of two strong electron-withdrawing groups, this compound is expected to be highly reactive towards nucleophiles. The sulfonyl fluoride itself could potentially act as a leaving group in some SNAr reactions, although displacement of a hydrogen atom (as in VNS) or another leaving group, if present, is also possible. Studies on substituted 2-nitropyridines have demonstrated efficient nucleophilic substitution with fluoride ions. epa.gov

Cross-Coupling Reactions on the Pyridine Scaffold of this compound

The functionalization of the pyridine ring of this compound, particularly at the 6-position, through cross-coupling reactions is a key strategy for the synthesis of more complex derivatives. While direct studies on this compound are limited in publicly available literature, a comprehensive understanding can be built by examining the reactivity of closely related analogues, such as 6-halopyridine-3-sulfonyl fluorides. The presence of a nitro group, a strong electron-withdrawing group, is anticipated to influence the reactivity of the pyridine ring, generally making it more susceptible to nucleophilic attack and potentially affecting the efficiency of standard cross-coupling protocols.

The primary focus for cross-coupling on this scaffold is the substitution of a leaving group at the 6-position, typically a halogen (e.g., Cl, Br). The sulfonyl fluoride group is generally stable under many palladium-catalyzed reaction conditions, although instances of C-S bond activation have been reported for some aryl sulfonyl fluorides. nih.gov

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. tcichemicals.com For the pyridine scaffold of interest, this reaction would involve the coupling of a 6-halopyridine-3-sulfonyl fluoride with an aryl- or heteroarylboronic acid or its ester.

Research on related structures, such as pyridine-2-sulfonyl fluoride (PyFluor), has demonstrated that the C-S bond can be activated for Suzuki-Miyaura coupling. nih.gov However, for substrates like 6-halopyridine-3-sulfonyl fluorides, the coupling is expected to occur preferentially at the carbon-halogen bond. Studies on 6-halopurines, which share a similar nitrogen-containing heterocyclic structure, have shown successful Suzuki-Miyaura coupling with arylboronic acids. researchgate.net The choice of catalyst, ligand, and base is crucial and often substrate-dependent. For instance, in the coupling of 2-chloropyridines with arylboronic acids, palladium complexes with specific N-heterocyclic carbene (NHC) ligands have shown high efficacy. researchgate.net

The presence of the electron-withdrawing nitro group in this compound would likely enhance the electrophilicity of the C6 position, potentially facilitating the oxidative addition step in the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Halopyridines Data presented is for analogous compounds due to the lack of direct literature on this compound.

| Entry | Halopyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 6-Chloro-9-benzylpurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 95 |

| 2 | 2-Chloropyridine | 4-Tolylboronic acid | (NHC)Pd(cinn)Cl | K₂CO₃ | Water | 100 | 98 |

| 3 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 66 |

This table is for illustrative purposes and shows data for analogous compounds. The reactivity of this compound may vary.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction would allow for the introduction of an alkynyl moiety at the 6-position of the pyridine ring.

A relevant study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes has demonstrated the feasibility of this transformation on a similarly substituted pyridine ring. soton.ac.ukresearchgate.net The reactions proceeded in good to excellent yields, tolerating a range of functional groups on the alkyne partner. soton.ac.uk The standard conditions involved a palladium catalyst such as Pd(PPh₃)₄ and a copper(I) salt (CuI) in a solvent mixture of THF and an amine like triethylamine. soton.ac.uk

For this compound, the strong electron-withdrawing nature of the nitro group might influence the reaction kinetics. While generally facilitating the coupling, care must be taken with the choice of base and temperature to avoid potential side reactions.

Table 2: Representative Conditions for Sonogashira Coupling of a Related Halopyridine Data presented is for an analogous compound due to the lack of direct literature on this compound.

| Entry | Halopyridine Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 93 |

| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 85 |

| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 90 |

This table is for illustrative purposes and shows data for an analogous compound. The reactivity of this compound may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would be employed to introduce a variety of amino substituents at the 6-position of the pyridine scaffold.

The scope of the Buchwald-Hartwig amination is broad, but the reaction conditions are highly dependent on the specific substrates and the choice of ligand and base. wikipedia.org A critical consideration for the amination of this compound is the potential incompatibility of the nitro group with the strong bases (e.g., NaOtBu) often used in these reactions. libretexts.org The use of weaker bases such as Cs₂CO₃ or K₃PO₄ might be necessary, which could in turn require more active catalyst systems or higher reaction temperatures. The choice of phosphine (B1218219) ligand is also paramount, with bulky, electron-rich ligands often providing the best results. nih.gov

Table 3: General Conditions for Buchwald-Hartwig Amination of Aryl Halides Data presented is generalized due to the lack of direct literature on this compound and the high substrate dependency of the reaction.

| Entry | Aryl Halide Type | Amine Type | Typical Catalyst / Ligand | Typical Base | Typical Solvent |

| 1 | Aryl Bromide/Chloride | Primary/Secondary Alkyl/Aryl Amines | Pd₂(dba)₃ / Biaryl Phosphine Ligand (e.g., XPhos, RuPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

| 2 | Heteroaryl Chloride | Primary/Secondary Amines | Pd(OAc)₂ / Josiphos or Biaryl Phosphine Ligands | K₂CO₃, Cs₂CO₃ | Toluene, t-BuOH |

This table provides a general overview of conditions for Buchwald-Hartwig amination. Specific conditions for this compound would require experimental optimization, with particular attention to the base-sensitivity of the nitro group.

Spectroscopic and Structural Characterization Methodologies for 6 Nitropyridine 3 Sulfonyl Fluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 6-Nitropyridine-3-sulfonyl fluoride (B91410) and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity.

¹H NMR: Proton NMR is instrumental in identifying the number and environment of hydrogen atoms within a molecule. For derivatives of 6-Nitropyridine-3-sulfonyl fluoride, the aromatic protons typically appear as multiplets in the downfield region of the spectrum due to the electron-withdrawing nature of the pyridine (B92270) ring and the sulfonyl fluoride group.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative, with carbons attached to the nitro and sulfonyl fluoride groups exhibiting distinct resonances. For instance, in some sulfonyl fluoride derivatives, ¹³C NMR spectra are obtained on spectrometers operating at 125 MHz, and chemical shifts are referenced to the deuterated solvent. rsc.org

¹⁹F NMR: Given the presence of a fluorine atom in the sulfonyl fluoride group (-SO₂F), ¹⁹F NMR is an exceptionally sensitive and valuable technique. It provides a direct probe of the fluorine's local chemical environment. The ¹⁹F chemical shift for sulfonyl fluorides typically appears in a characteristic region. For example, in various benzenesulfonyl fluoride derivatives, the ¹⁹F signal is often observed as a singlet. rsc.orgrsc.org The precise chemical shift can be influenced by the electronic effects of substituents on the pyridine ring.

Table 1: Representative NMR Data for Related Sulfonyl Fluoride Compounds

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 4-Nitrobenzenesulfonyl fluoride | 8.51 (d), 8.20-8.36 (m) rsc.org | Not explicitly stated | 65.47 rsc.org |

| 4-Aminobenzenesulfonyl fluoride | 7.62–7.82 (m), 6.61–6.83 (m), 4.51 (br s) rsc.org | Not explicitly stated | 67.87 rsc.org |

| 4-Carbamoylbenzenesulfonyl fluoride | 8.36 (br s), 8.26 (d), 8.20 (d), 7.83 (br s) rsc.org | 166.0, 141.4, 133.5 (d), 129.3, 128.6 rsc.org | 66.14 rsc.org |

| 6-Chloropyridine-3-sulfonyl fluoride | 8.52 (d), 8.14-8.16 (m), 7.89 (d) rsc.org | 148.3, 135.5, 134.0, 133.0, 132.7, 132.3, 126.1 rsc.org | 67.0 rsc.org |

Note: Data presented is for structurally related compounds to provide context for the expected spectral features of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the nitro (NO₂) and sulfonyl fluoride (SO₂F) groups.

Key expected IR absorption bands include:

Asymmetric and Symmetric NO₂ stretching: These typically appear in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

S=O stretching in SO₂F: The sulfonyl group gives rise to strong asymmetric and symmetric stretching vibrations, usually found in the ranges of 1410-1380 cm⁻¹ and 1200-1170 cm⁻¹, respectively.

S-F stretching: A characteristic absorption for the sulfur-fluorine bond is expected.

Aromatic C=C and C=N stretching: Vibrations from the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. libretexts.orglibretexts.org

Aromatic C-H stretching: These bands typically appear above 3000 cm⁻¹. libretexts.orglibretexts.org

The "fingerprint region" (below 1500 cm⁻¹) provides a complex and unique pattern of absorptions that can be used to confirm the identity of the compound by comparison with a reference spectrum. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. rsc.orgrsc.org

In a typical mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed. The fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, can offer valuable structural information. For this compound, characteristic fragmentation might involve the loss of the nitro group (NO₂), the sulfonyl fluoride group (SO₂F), or other neutral fragments. Predicted collision cross-section (CCS) values can also be calculated for different adducts to aid in identification. uni.lu

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces. For derivatives of this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the molecule and how it packs in the crystal lattice. researchgate.netmdpi.com The structure of related sulfonyl fluoride-containing derivatives has been confirmed using this method. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of non-volatile compounds. A suitable reversed-phase HPLC method would involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The purity of the compound can be determined by the relative area of its peak in the chromatogram. Some vendors provide HPLC data to certify the purity of their compounds. bldpharm.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. While sulfonyl fluorides can be analyzed by GC, the thermal stability of this compound would need to be considered to avoid decomposition in the injector or column.

Flash Column Chromatography: This technique is often used for the purification of synthetic products on a larger scale. For instance, related sulfonyl fluorides have been purified using flash column chromatography with silica (B1680970) gel and an eluent system such as ethyl acetate (B1210297) in dichloromethane (B109758) or petroleum ether/ethyl acetate. rsc.orgrsc.org

Computational and Theoretical Investigations of 6 Nitropyridine 3 Sulfonyl Fluoride

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like 6-Nitropyridine-3-sulfonyl fluoride (B91410), DFT calculations can provide insights into bond lengths, bond angles, and the distribution of electron density, which are fundamental to understanding its stability and reactivity.

While specific DFT data for 6-Nitropyridine-3-sulfonyl fluoride is not readily found, studies on related nitroaromatic compounds and arylsulfonyl fluorides offer valuable parallels. For instance, DFT studies on nitro derivatives of pyridine (B92270) reveal that the introduction of a nitro group significantly influences the electronic properties of the pyridine ring. The strong electron-withdrawing nature of the nitro group, combined with that of the sulfonyl fluoride group, would lead to a highly electron-deficient pyridine ring in this compound. This electron deficiency is a key factor in its chemical behavior.

The geometry of the sulfonyl fluoride group is generally tetrahedral around the sulfur atom. The precise bond lengths and angles for this compound can be predicted with high accuracy using DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)). These calculations would likely show a C-S bond length typical for aryl sulfonyl fluorides and S=O and S-F bond lengths characteristic of the sulfonyl fluoride moiety.

To illustrate the type of data obtained from computational chemistry, the following table presents computed properties for structurally related nitro-substituted arylsulfonyl fluorides.

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 |

|---|---|---|---|

| 4-Nitrobenzenesulfonyl fluoride | C6H4FNO4S | 205.17 | 1.9 |

| 4-Chloro-3-nitrobenzenesulfonyl fluoride | C6H3ClFNO4S | 239.61 | 2.4 |

| 2-Nitropyridine-3-sulfonyl fluoride | C5H3FN2O4S | 206.15 | N/A |

| This compound | C5H3FN2O4S | 206.15 | N/A |

Data for 4-Nitrobenzenesulfonyl fluoride and 4-Chloro-3-nitrobenzenesulfonyl fluoride sourced from PubChem. nih.govnih.gov Data for 2-Nitropyridine-3-sulfonyl fluoride and this compound are provided for comparison. researchgate.net XLogP3 is a computed measure of hydrophobicity.

Prediction of Reactivity and Selectivity via Computational Modeling

Computational modeling is instrumental in predicting the reactivity and selectivity of sulfonyl fluorides. The reactivity of arylsulfonyl fluorides is largely governed by the electronic properties of the aromatic ring. The presence of the electron-withdrawing nitro group on the pyridine ring of this compound is expected to significantly enhance the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack.

Studies on the reactivity of a range of substituted arylsulfonyl fluorides have shown that their reactivity towards nucleophiles can be predictably modulated by the electronic nature of the substituents. nih.gov Electron-withdrawing groups increase the rate of reaction, while electron-donating groups decrease it. This relationship can often be quantified using Hammett plots, which correlate reaction rates with substituent constants. Computational models can calculate parameters such as the partial charge on the sulfur atom and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which are expected to correlate with reactivity. For this compound, the LUMO would likely be centered on the pyridine ring and the sulfur atom, indicating these as the primary sites for nucleophilic attack.

The following table illustrates how substituent electronic effects influence the reactivity of sulfonyl fluorides in a representative reaction, such as deoxyfluorination.

| Sulfonyl Fluoride Substituent | Electronic Effect | General Predicted Reactivity |

|---|---|---|

| -NO2 (as in this compound) | Strongly Electron-Withdrawing | High |

| -CF3 | Strongly Electron-Withdrawing | High |

| -Cl | Weakly Electron-Withdrawing | Moderate |

| -H | Neutral | Baseline |

| -OCH3 | Electron-Donating | Low |

This table provides a generalized prediction based on established principles of physical organic chemistry as applied to sulfonyl fluorides. nih.govucla.edu

Simulation of Reaction Mechanisms and Transition States

Computational simulations are crucial for elucidating the detailed mechanisms of chemical reactions, including those involving sulfonyl fluorides. The reaction of a sulfonyl fluoride with a nucleophile, a fundamental process for this class of compounds, is generally believed to proceed through a two-step addition-elimination mechanism, also known as a nucleophilic substitution at sulfur (SNAr-type mechanism at the sulfur center).

In this mechanism, the nucleophile first attacks the electrophilic sulfur atom, leading to the formation of a transient, pentacoordinate intermediate, often referred to as a Meisenheimer-like complex in the context of aromatic substitution. researchgate.net This intermediate then expels the fluoride ion to yield the final product. Computational chemistry can model the energy profile of this entire process, identifying the structures of the transition states and the intermediate.

For this compound reacting with a nucleophile (e.g., an amine or an alcohol), DFT calculations could be employed to:

Locate the transition state for the initial nucleophilic attack (TS1).

Characterize the stability of the pentacoordinate intermediate.

Locate the transition state for the expulsion of the fluoride leaving group (TS2).

A generalized mechanistic pathway for the reaction of this compound with a generic nucleophile (Nu-H) is outlined below.

| Step | Description | Key Species |

|---|---|---|

| 1 | Nucleophilic attack on the sulfur atom. | Reactants, Transition State 1 (TS1) |

| 2 | Formation of a pentacoordinate intermediate. | Pentacoordinate Intermediate |

| 3 | Expulsion of the fluoride leaving group. | Transition State 2 (TS2), Products |

This generalized mechanism is based on computational studies of related sulfonyl fluoride reactions. researchgate.netnih.gov

Application of Machine Learning Approaches in Sulfonyl Fluoride Chemistry

Machine learning (ML) has become a transformative tool in chemistry for predicting reaction outcomes and optimizing reaction conditions. In the realm of sulfonyl fluoride chemistry, ML models have been successfully employed to navigate the complex interplay of substrate, reagent, and reaction conditions. ucla.edunih.gov

While specific ML models for this compound are not documented, the established methodologies are directly applicable. A typical ML workflow for predicting the yield of a reaction involving this compound would involve:

Data Collection: Assembling a dataset of reactions with various substrates, bases, and sulfonyl fluorides, including this compound, along with their corresponding reaction yields.

Descriptor Generation: For each component of the reaction, a set of numerical descriptors is generated. These can include calculated quantum chemical properties (e.g., partial charges, NMR shifts, bond energies from DFT), steric parameters, and categorical variables (e.g., type of base). ucla.edu

Model Training: A machine learning algorithm, such as a random forest, is trained on the dataset to learn the relationship between the descriptors and the reaction yield. ucla.edu

Prediction: The trained model can then be used to predict the outcome for new, untested combinations of substrates and conditions.

This approach allows for the rapid in silico screening of reaction conditions to identify those that are most likely to be successful, thereby accelerating experimental workflows.

The following table lists examples of descriptors that could be used in a machine learning model to predict the reactivity of sulfonyl fluorides.

| Descriptor Category | Example Descriptors | Relevance |

|---|---|---|

| Electronic | Computed partial charge on sulfur, Hammett parameters, HOMO/LUMO energies | Quantifies the electrophilicity of the sulfonyl fluoride. |

| Steric | Sterimol parameters, Cone angle | Describes the bulkiness of the sulfonyl fluoride and other reactants. |

| Topological | Molecular connectivity indices | Encodes the structure and branching of the molecule. |

| Spectroscopic | Calculated NMR chemical shifts (e.g., 19F) | Can be correlated with the electronic environment of the S-F bond. |

Table based on descriptors used in machine learning studies of sulfonyl fluoride reactivity. ucla.edu

Advanced Methodologies and Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of sulfonyl fluorides, including heterocyclic variants like 6-nitropyridine-3-sulfonyl fluoride (B91410), has moved beyond traditional methods to embrace more efficient, milder, and sustainable approaches. Historically, the most common method involved the conversion of sulfonyl chlorides to sulfonyl fluorides using fluoride salts like potassium fluoride, a process that could be enhanced with crown ethers to improve fluoride solubility. mdpi.comrsc.orgresearchgate.net However, these methods can be limited by the harsh conditions often required to produce the sulfonyl chloride precursors, which may lack functional group tolerance. rsc.org

Modern advancements have introduced a variety of starting materials and catalytic systems to overcome these limitations. mdpi.comccspublishing.org.cn Key strategies include:

From Sulfonic Acids and Sulfonates : A direct, one-pot, two-step procedure converts sulfonic acids and sulfonates to sulfonyl fluorides using cyanuric chloride and a fluoride source like KHF2. mdpi.com More recent methods employ deoxyfluorination with reagents such as thionyl fluoride or the bench-stable solid Xtalfluor-E®, allowing for the conversion of both aryl and alkyl sulfonic acids under mild conditions. nih.govresearchgate.netrsc.org

From Thiols and Disulfides : Heteroaromatic thiols can be transformed into sulfonyl fluorides through oxidation with aqueous sodium hypochlorite (B82951) to form a sulfonyl chloride intermediate, followed by a halide exchange. mdpi.comccspublishing.org.cn An alternative, oxidant-free approach utilizes electrochemical oxidation of thiols or disulfides with potassium fluoride as the fluoride source, offering a more sustainable route. researchgate.netnih.govacs.orgnih.gov

From Sulfonamides : Primary sulfonamides, typically considered unreactive, can be activated with pyrylium (B1242799) salts (e.g., Pyry-BF4) and MgCl2 to form a sulfonyl chloride in situ, which is then converted to the sulfonyl fluoride with potassium fluoride. mdpi.comccspublishing.org.cnresearchgate.netresearchgate.netnih.gov This method demonstrates high chemoselectivity, making it suitable for complex molecules. mdpi.com

From Aryl Halides and Grignard Reagents : Palladium-catalyzed methods allow for the one-pot synthesis of aryl sulfonyl fluorides from aryl bromides or iodides using a sulfur dioxide source like DABSO and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. mdpi.comnih.gov Similarly, alkyl, aryl, and heteroaryl Grignard reagents can react directly with sulfuryl fluoride (SO2F2) to yield the desired products. mdpi.comresearchgate.net

Radical-Based Approaches : The generation of fluorosulfonyl radicals, often through photoredox catalysis, has emerged as a powerful strategy for the direct fluorosulfonylation of molecules, providing a concise route to diverse sulfonyl fluorides. nih.govrsc.org

Table 1: Overview of Modern Synthetic Routes to Sulfonyl Fluorides

| Starting Material | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Sulfonic Acids | Thionyl fluoride or Xtalfluor-E® | Direct deoxyfluorination under mild conditions. | nih.govrsc.org |

| Thiols/Disulfides | Electrochemical oxidation, KF | Sustainable, oxidant-free method using readily available starting materials. | acs.orgnih.gov |

| Primary Sulfonamides | Pyrylium salt (Pyry-BF4), MgCl2, KF | High chemoselectivity allows for application in complex structures. | mdpi.comccspublishing.org.cn |

| Aryl Halides | Pd catalyst, DABSO, NFSI/Selectfluor | One-pot conversion suitable for late-stage functionalization. | mdpi.comnih.gov |

| Alkenes | Photoredox catalyst, Chlorosulfonyl fluoride | Radical-based approach for generating alkenyl sulfonyl fluorides. | nih.gov |

Expanding Reactivity Scope and Enhancing Selectivity Control

The sulfonyl fluoride moiety is characterized by a unique balance of stability and reactivity; it is remarkably stable to hydrolysis under physiological conditions yet can be coaxed to react with nucleophiles. researchgate.netsigmaaldrich.com This "tunable" reactivity is central to its growing applications. The S(VI)-F bond is resilient to reduction and thermolysis, but under the right conditions, it can be activated for highly chemoselective reactions at the sulfur center. sigmaaldrich.comnih.gov

A significant area of research is enhancing selectivity, particularly in biological contexts. Sulfonyl fluorides are known to react with a range of amino acid residues, including serine, threonine, lysine (B10760008), tyrosine, and histidine. acs.orgrsc.orgnih.gov This broad reactivity makes them privileged "warheads" for chemical biology, but also necessitates precise control for targeted applications. rsc.org

Recent breakthroughs have demonstrated that selectivity can be finely tuned:

Catalyst Control : The choice of catalyst can dramatically alter residue selectivity. For example, using tetramethylguanidine as a catalyst for Sulfur(VI)-Fluoride Exchange (SuFEx) reactions leads to the selective modification of tyrosine residues over other nucleophilic amino acids. nih.gov

Structural Tuning : The electronic properties of the aryl or alkyl group attached to the sulfonyl fluoride core can be modified to tune reactivity. nih.govucla.edu A panel of sulfur(VI) fluorides with varying substituents showed a wide range of hydrolytic stabilities and reactivities, highlighting the potential to design probes with customized profiles for specific targets. nih.gov

Proximity-Induced Reactivity : In a biological setting, the reactivity of a sulfonyl fluoride warhead is often latent until it is brought into close proximity with a target residue within a protein's binding pocket, where the local microenvironment facilitates the reaction. nih.gov This principle is the foundation for designing highly selective covalent inhibitors.

Table 2: Reactivity of Sulfonyl Fluorides with Biological Nucleophiles

| Amino Acid Residue | Reactivity with Sulfonyl Fluoride | Significance | Reference |

|---|---|---|---|

| Serine (Ser) | High | Common target for protease inhibitors (e.g., PMSF). | rsc.org |

| Tyrosine (Tyr) | Moderate to High | Targetable with high selectivity using specific catalysts; important for kinase probes and PPI inhibitors. | nih.govnih.govacs.org |

| Lysine (Lys) | Moderate | An alternative nucleophile for covalent targeting, expanding the scope beyond cysteine. | nih.govacs.org |

| Histidine (His) | Moderate | Represents another key target for developing novel covalent inhibitors. | acs.orgnih.gov |

| Cysteine (Cys) | Low (forms unstable adducts) | Generally not a sustained target for sulfonyl fluorides, offering orthogonality to cysteine-targeting warheads. | acs.org |

Integration with Machine Learning and High-Throughput Screening for Discovery

The complexity of modern chemical reactions, with numerous variables influencing outcomes, presents an ideal challenge for machine learning (ML) and high-throughput experimentation (HTE). In the context of sulfonyl fluoride chemistry, these tools are being used to navigate vast reaction spaces and accelerate discovery.

A landmark study demonstrated the power of this approach by applying an ML algorithm to the deoxyfluorination of diverse alcohols using a library of sulfonyl fluorides. ucla.edunih.gov

High-Throughput Screening (HTS) : By using ¹⁹F NMR spectroscopy, researchers could rapidly and accurately determine reaction yields for hundreds of unique combinations of substrates, sulfonyl fluoride reagents, and bases. ucla.edu This HTE approach generated a large, high-quality dataset essential for training the ML model.

Machine Learning Integration : The dataset was used to train a random forest algorithm. The model learned the complex relationships between the structural features of the alcohol, the sulfonyl fluoride, the base, and the resulting reaction yield. ucla.edu

Predictive Power : The trained ML model was able to accurately predict high-yielding conditions for new, previously untested substrates a priori. ucla.eduprinceton.eduacs.org This allows researchers to bypass extensive optimization screens and directly identify the most promising reaction conditions, saving significant time and resources.

Beyond reaction optimization, HTS is also a powerful engine for drug discovery. Screening large libraries of sulfonyl fluoride-containing fragments against biological targets has proven effective in identifying novel, selective covalent inhibitors. For instance, an HTS campaign of over 1,500 SuFEx fragments led to the discovery of a highly selective, sub-micromolar inhibitor of human neutrophil elastase. nih.gov

Emerging Challenges and Unexplored Opportunities in Sulfonyl Fluoride Chemistry

Despite significant progress, several challenges remain in the field of sulfonyl fluoride chemistry. Addressing these hurdles will unlock new opportunities for synthesis and application.

Emerging Challenges :

Synthesis and Scale-Up : While many novel synthetic routes have been developed, challenges related to catalyst loading, purification, and scalability persist for certain methods. nih.gov For example, the use of strongly basic catalysts can limit substrate scope, and the low solubility of some fluoride sources remains an issue. mdpi.comnih.gov

Precursor Availability : The synthesis of complex sulfonyl fluorides often relies on the availability of functionalized precursors, such as the corresponding sulfonyl chlorides, which can be unstable or require harsh conditions for their own synthesis. rsc.org

Catalyst Efficiency : Even the most effective catalysts for SuFEx reactions can require high loadings (e.g., 20 mol%) for challenging substrates, complicating purification and increasing costs, particularly for large-scale applications. nih.gov

Unexplored Opportunities :

New Catalytic Systems : There is a significant opportunity to develop more efficient and robust catalysts for SuFEx and other sulfonyl fluoride transformations. This includes designing catalysts that operate at lower loadings, under milder conditions, and with broader substrate compatibility. nih.gov

Expanding the SuFEx Toolbox : The development of new SuFExable hubs and linkers will enable the creation of more diverse and complex molecular architectures for materials science and drug discovery. researchgate.net

Orthogonal Reactivity : Further exploration of the orthogonal reactivity of sulfonyl fluorides relative to other electrophilic warheads will allow for the design of sophisticated multifunctional probes and bioconjugation strategies. ccspublishing.org.cn

Sustainable Chemistry : Continued development of electrochemical and photochemical methods offers a path toward more sustainable and environmentally friendly syntheses of sulfonyl fluorides. nih.govrsc.org

Outlook for Further Exploration as Chemical Biology Tools

The future for sulfonyl fluorides as chemical biology tools is exceptionally bright. Their unique combination of stability and tunable reactivity makes them ideal for probing complex biological systems. rsc.orgnih.gov

Future research is likely to focus on several key areas:

Expanding the Ligandable Proteome : Sulfonyl fluorides can target a broader range of amino acid residues than traditional covalent warheads, which primarily target cysteine. acs.org By developing libraries of sulfonyl fluoride-based fragments and probes, researchers can systematically explore the proteome to identify new ligandable sites and discover inhibitors for previously "undruggable" targets. nih.gov

Inhibiting Protein-Protein Interactions (PPIs) : PPIs represent a challenging but important class of therapeutic targets. The ability of sulfonyl fluorides to target non-catalytic surface residues like tyrosine makes them well-suited for developing inhibitors that block these interactions. nih.gov

Advanced Bioconjugation : The reliability and orthogonality of the SuFEx reaction will be further exploited for advanced bioconjugation applications, including the site-specific modification of proteins, antibodies, and nucleic acids to create sophisticated diagnostics and therapeutics. nih.gov

Target Identification and Validation : Activity-based protein profiling (ABPP) with sulfonyl fluoride probes will continue to be a powerful strategy for identifying the cellular targets of bioactive small molecules and validating their mechanism of action in living systems. nih.gov

The continued integration of advanced synthesis, computational modeling, and sophisticated biological screening will ensure that sulfonyl fluorides, including specific structures like 6-nitropyridine-3-sulfonyl fluoride, remain at the forefront of innovation in chemistry and biology.

Table 3: Examples of Sulfonyl Fluoride-Based Chemical Biology Applications

| Application | Example Tool/Strategy | Description | Reference |

|---|---|---|---|

| Covalent Enzyme Inhibition | Fragment-based screening with SuFEx libraries | Identified a selective, sub-μM covalent inhibitor of human neutrophil elastase by targeting Ser195. | nih.gov |

| Kinase Profiling | XO44 Probe | An activity-based probe that broadly targets a conserved lysine in kinases, enabling kinome-wide profiling in live cells. | nih.gov |

| Protein-Protein Interaction (PPI) Inhibition | BCL6 Inhibitors | Designed sulfonyl fluoride-containing inhibitors that target a non-catalytic tyrosine (Tyr58) to block corepressor binding to BCL6. | nih.gov |

| Site-Specific Protein Modification | Tyrosine-selective SuFEx | Utilizes a specific catalyst (tetramethylguanidine) to selectively modify tyrosine residues in peptides and proteins. | nih.gov |

| Chemoproteomics | Panel of SVI-F probes | Used in live-cell chemoproteomic workflows to identify novel protein targets and expand the known ligandable proteome. | nih.gov |

Compound Index

Q & A

Q. What are the preferred synthetic routes for 6-nitropyridine-3-sulfonyl fluoride, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonation and fluorination of pyridine derivatives. For example, sulfonyl chloride intermediates (e.g., 3-(trifluoromethyl)pyridine-2-sulfonyl chloride) can be fluorinated using potassium fluoride or tetrabutylammonium fluoride under anhydrous conditions . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. acetonitrile) critically affect yields due to the sensitivity of the nitro group to reduction or hydrolysis. Purity optimization often requires column chromatography or recrystallization in non-polar solvents .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combined spectroscopic techniques are essential:

- NMR : NMR confirms the sulfonyl fluoride group (δ ~55–60 ppm). NMR identifies pyridine ring protons and nitro group positioning.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 220.0).

- FT-IR : Peaks at 1350–1400 cm (asymmetric SO stretching) and 1520 cm (NO stretching) confirm functional groups .

Q. What are the key stability considerations for storing this compound?

The compound is moisture-sensitive due to the sulfonyl fluoride group. Store under inert gas (argon) at −20°C in amber vials. Degradation products (e.g., sulfonic acids) can be monitored via HPLC with UV detection at 254 nm. Avoid prolonged exposure to light, as nitro groups may undergo photolytic cleavage .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

The nitro group at the 6-position deactivates the pyridine ring, directing nucleophilic attack to the sulfonyl fluoride moiety. Kinetic studies in DMSO show faster reactivity with primary amines (e.g., benzylamine) compared to secondary amines due to steric hindrance. Computational DFT analyses reveal a lower activation energy for fluoride displacement (~25 kcal/mol) compared to non-nitrated analogs .

Q. What strategies mitigate conflicting data in solvent-dependent reaction outcomes with this compound?

Contradictions in solvent effects (e.g., THF vs. DMF) often arise from competing solvolysis pathways. Systematic studies using kinetic profiling (e.g., NMR time-course analysis) and solvent polarity parameters (ET(30)) can resolve discrepancies. For example, polar aprotic solvents stabilize the transition state in SN2 mechanisms, while protic solvents accelerate hydrolysis .

Q. How can this compound be applied in photoaffinity labeling for target identification in proteomics?

The sulfonyl fluoride acts as a latent electrophile, activated under UV light (365 nm) to form covalent bonds with proximal amino acids (e.g., lysine, tyrosine). Coupling with a photoreactive group (e.g., diazirine) enables target engagement studies. Validation requires LC-MS/MS analysis of tryptic digests to map modification sites .

Q. What are the challenges in computational modeling of this compound’s interactions with biological targets?

The nitro group’s resonance effects complicate charge distribution modeling. Hybrid QM/MM methods (e.g., Gaussian/AMBER) improve accuracy by explicitly treating the nitro and sulfonyl groups. Free energy perturbation (FEP) calculations predict binding affinities but require calibration against experimental ITC data .

Methodological Guidance for Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity of this compound in cross-coupling reactions?

- Variable Control : Ensure consistent catalyst loading (e.g., Pd(PPh)), temperature, and ligand ratios.

- Mechanistic Probes : Use deuterated substrates (e.g., DO) to track H/D exchange, identifying rate-limiting steps.

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to isolate factors causing yield variability .

Q. What frameworks resolve contradictions in toxicity profiles across cell-based assays?

- Dose-Response Curves : Compare IC values in primary vs. immortalized cells (e.g., HEK293 vs. HepG2).

- Metabolic Profiling : Use LC-HRMS to detect metabolite formation (e.g., sulfonic acids) influencing cytotoxicity.

- Pathway Analysis : RNA-seq or phosphoproteomics can differentiate on-target vs. off-target effects .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in fluorosulfonylation reactions using this compound?

- Standardized Reagents : Use anhydrous solvents (Karl Fischer titration <50 ppm HO) and freshly distilled amines.

- In Situ Monitoring : ReactIR tracks sulfonyl fluoride consumption (peak at 1410 cm).

- Interlab Validation : Share raw NMR/MS data via platforms like Zenodo for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.